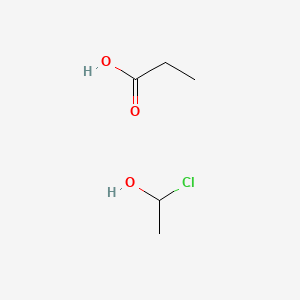
Ethanol, 1-chloro-, propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 1-chloro-, propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This compound is formed by the esterification of ethanol and propanoic acid, with the addition of a chlorine atom to the ethanol molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 1-chloro-, propanoate typically involves the esterification reaction between ethanol and propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{OCOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions typically involve elevated temperatures and pressures to increase the reaction rate and yield. The use of a dehydrating agent such as sulfuric acid helps in shifting the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 1-chloro-, propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to ethanol and propanoic acid.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide.
Major Products Formed:
Hydrolysis: Ethanol and propanoic acid.
Reduction: Ethanol and 1-propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethanol, 1-chloro-, propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of ester metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and plasticizers due to its pleasant odor and chemical properties.
Mechanism of Action
The mechanism of action of ethanol, 1-chloro-, propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis in biological systems to release ethanol and propanoic acid, which can then participate in metabolic pathways. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of different metabolites.
Comparison with Similar Compounds
Ethanol, 1-chloro-, propanoate can be compared with other similar compounds such as:
Ethyl propanoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl propanoate: Has a shorter alkyl chain, affecting its physical properties and reactivity.
Propyl propanoate: Has a longer alkyl chain, which can influence its solubility and boiling point.
Uniqueness: The presence of the chlorine atom in this compound makes it unique among esters, as it introduces additional reactivity and potential for further chemical modifications.
Properties
CAS No. |
58304-44-2 |
|---|---|
Molecular Formula |
C5H11ClO3 |
Molecular Weight |
154.59 g/mol |
IUPAC Name |
1-chloroethanol;propanoic acid |
InChI |
InChI=1S/C3H6O2.C2H5ClO/c1-2-3(4)5;1-2(3)4/h2H2,1H3,(H,4,5);2,4H,1H3 |
InChI Key |
JZIHQPGQGITZHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


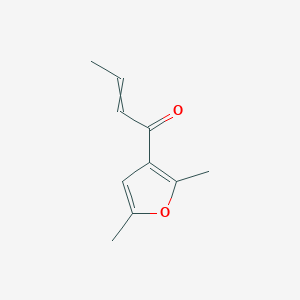
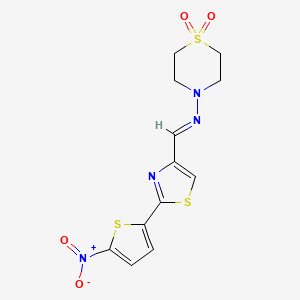
![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
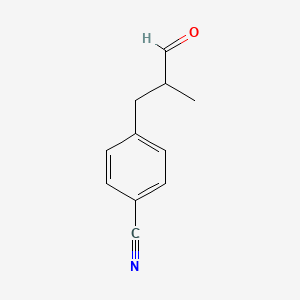
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
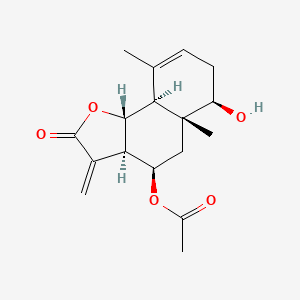
![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)

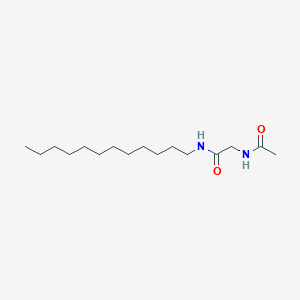

![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
